3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including those with trifluoromethyl groups, often involves the construction of the benzofuran scaffold through various catalytic methods. For instance, an innovative approach for synthesizing benzofuran-3(2H)-one scaffolds with a quaternary center was developed using Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, indicating a method that could potentially be adapted for our compound of interest (Yuan et al., 2019).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The addition of a trifluoromethyl group to this system can significantly alter its electronic properties due to the electron-withdrawing nature of the fluorine atoms. This structural element can impact the reactivity, stability, and overall molecular interactions of the compound.
Chemical Reactions and Properties
Benzofuran derivatives can undergo various chemical reactions, including nucleophilic substitution and metal-catalyzed reactions. For instance, the synthesis and reactions of trifluoromethyl benzofurans have been explored, showing that the trifluoromethyl group on the benzofuran ring exhibits unique reactivity compared to other positions (Kobayashi et al., 1977).
properties
IUPAC Name |
(3Z)-3-[[3-(trifluoromethyl)phenyl]methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(20)21-14/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGUJACVBKPAA-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)C(F)(F)F)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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